
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BFNO3 and its molecular weight is 239.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds . In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction .
Biologische Aktivität
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is an organic compound categorized under arylboronic acids, which are characterized by a boron atom bonded to an aromatic ring with hydroxyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Boron atom (B) : Central to its reactivity.
- Phenyl ring : Substituted with a fluorine atom at the 4-position and a butylcarbamoyl group at the 3-position.
Structural Formula
Molecular Weight
- Molecular Weight : 197.1 g/mol
Key Features
- Fluorine Substitution : Enhances lipophilicity, potentially improving membrane permeability.
- Butylcarbamoyl Group : May increase solubility and bioavailability, critical for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its boronic acid functionality is known to inhibit proteasome activity, which is crucial for degrading ubiquitinated proteins involved in cell cycle regulation and apoptosis.
While the compound does not have a specific mechanism of action attributed to it, it primarily acts as a reactant in the Suzuki-Miyaura coupling reactions, facilitating the introduction of functional groups into target molecules. This reaction is catalyzed by palladium and involves the formation of new carbon-carbon bonds.
Case Studies and Research Findings
-
Anti-Cancer Properties :
- Studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of the butylcarbamoyl group may enhance these effects by improving solubility and cellular uptake.
- Quantitative structure-activity relationship (QSAR) modeling indicates that structural modifications can significantly influence biological activity, making this compound a candidate for further development as an anti-cancer agent.
-
Binding Affinity Studies :
- Interaction studies using various biological targets have shown promising binding affinities, indicating potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions.
-
Comparison with Similar Compounds :
- A comparative analysis with structurally similar compounds shows that this compound may offer unique advantages due to its specific functional groups which enhance solubility and biological activity.
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Fluorophenylboronic acid | Fluorinated phenyl group | Commonly used in Suzuki coupling |
3-(Dimethylaminocarbonyl)-4-fluorophenylboronic acid | Dimethylamino substituent | Enhanced solubility and potential bioactivity |
3-(Carboxyethyl)-4-fluorophenylboronic acid | Carboxyethyl functional group | Potential use in drug delivery systems |
4-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl substituent | Increased lipophilicity and metabolic stability |
Synthesis Methods
The synthesis of this compound typically involves multiple steps including:
- Formation of Boronic Acid : Starting from commercially available precursors.
- Substitution Reactions : Utilizing fluorinated reagents to introduce the fluorine atom at the desired position.
- Coupling Reactions : Employing Suzuki-Miyaura coupling techniques for final product formation.
Eigenschaften
IUPAC Name |
[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINHVVQWXVREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660230 | |
Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-23-5 | |
Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.